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molecular formula C11H14O2 B8690137 2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol

2-Methoxy-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No. B8690137
M. Wt: 178.23 g/mol
InChI Key: CLUYDVGOXGRPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07429681B2

Procedure details

To a well-stirred solution of 6-methoxy-1,2,3,4-tetrahydronapthalene (14.05 g, 86.67 mmol) in sec-butyllithium (100 mL, 110 mmol) at 0° C., under nitrogen, was added freshly distilled N,N,N′,N′-tetramethylethylenediamiene (13.61 mL) dropwise. After the addition was complete, the reaction mixture was stirred at room temperature for 1 h. Then, the reaction mixture was cooled again to 0° C. and trimethyl borate (12.55 mL, 110 mmol) was added dropwise and the reaction mixture was stirred for 1 h at room temperature. The reaction mixture was cooled back to 0° C. and 7 mL of glacial acetic acid was added dropwise, the reaction mixture was let to cool to 0° C. and then 35% wt. hydrogen peroxide in water (15 mL) was added dropwise. The reaction mixture was then allowed to stir at room temperature for 12 h. Saturated ammonium chloride (100 mL) was added. The organic phase was separated and collected, and the aqueous phase was extracted with ether. The combined organic phases were washed with brine (if necessary) and dried over anhydrous sodium sulfate, filtered, concentrated in vacuo. Purification by flash column chromatography (silica gel, 2:98 EtOAc:Hexanes) yielded 3.5 g (23%) of 33 along with 9.7 g (63.1%) of 7-hydroxy-6-methoxy-(1,2,3,4-tetrahydro)naphthalene (obtained in 5:95 EtOAc:Hexanes). Rf value for 33 is 0.48 (15:85 EtOAc:Hexanes), for 7-hydroxy-6-methoxy-1-tetrahydronapthalene 0.37.
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
12.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH2:8][CH2:7][CH2:6]2.C([Li])(CC)C.B(OC)(OC)[O:19]C.OO.[Cl-].[NH4+]>O.C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[C:4]=1[OH:19] |f:4.5|

Inputs

Step One
Name
Quantity
14.05 g
Type
reactant
Smiles
COC=1C=C2CCCCC2=CC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(CC)[Li]
Step Two
Name
Quantity
12.55 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
Then, the reaction mixture was cooled again to 0° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 1 h at room temperature
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled back to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 0° C.
STIRRING
Type
STIRRING
Details
to stir at room temperature for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
CUSTOM
Type
CUSTOM
Details
collected
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ether
WASH
Type
WASH
Details
The combined organic phases were washed with brine (if necessary)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica gel, 2:98 EtOAc:Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=2CCCCC2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.7%
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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